GW311616

描述

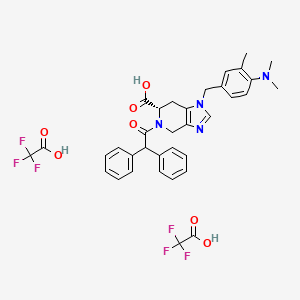

GW-311616: is a potent and selective inhibitor of human neutrophil elastase, also known as alpha-1-proteinase. This compound is known for its high specificity and efficacy in inhibiting human neutrophil elastase, with an IC50 value of 22 nanomolar. It is selective over other human serine proteases, such as trypsin, cathepsin G, and plasmin .

科学研究应用

GW-311616 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of serine proteases.

Biology: Employed in cell-based assays to investigate the role of neutrophil elastase in various biological processes.

Medicine: Explored as a potential therapeutic agent for diseases involving excessive neutrophil elastase activity, such as chronic obstructive pulmonary disease and cystic fibrosis.

Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control

作用机制

GW-311616 exerts its effects by binding to the active site of human neutrophil elastase, thereby inhibiting its enzymatic activity. The compound forms a covalent bond with the serine residue in the active site, preventing the hydrolysis of peptide substrates. This inhibition is highly selective, with minimal off-target effects on other serine proteases .

生化分析

Biochemical Properties

GW311616 interacts with the enzyme neutrophil elastase (NE), a serine protease expressed primarily in neutrophils . It inhibits human neutrophil elastase (HNE) with IC50 values of 22 nM, demonstrating its high affinity for this enzyme . It is selective over other human serine proteases, with IC50 values of >100 μM for trypsin, cathepsin G, and plasmin, and >3 μM for chymotrypsin and tissue plasminogen activator .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the formation of neutrophil extracellular traps (NETs) induced by phorbol 12-myristate 13-acetate (PMA) in isolated human neutrophils . Additionally, it has been reported to have a negative effect on the differentiation of CD66b+ cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of neutrophil elastase (NE), a serine protease. This inhibition is selective, as this compound does not significantly inhibit other serine proteases such as trypsin, cathepsin G, plasmin, chymotrypsin, and tissue plasminogen activator .

Dosage Effects in Animal Models

It has been reported that this compound inhibits neutrophil elastase in the liver in a mouse model of liver ischemia-reperfusion injury when administered at a dose of 2 mg/kg .

Transport and Distribution

Given its role as an intracellular neutrophil elastase inhibitor, it is likely that it is transported into cells where it can interact with its target enzyme .

Subcellular Localization

Given its role as an intracellular neutrophil elastase inhibitor, it is likely localized within cells where it can interact with its target enzyme .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of GW-311616 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dimethylformamide and dichloromethane, and reagents like sodium hydride and trifluoroacetic acid .

Industrial Production Methods: Industrial production of GW-311616 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and purification techniques like crystallization and chromatography to ensure high purity and yield .

化学反应分析

Types of Reactions: GW-311616 undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The carbonyl groups in the pyrrolopyrrolone core can be reduced to alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives

相似化合物的比较

Similar Compounds:

Sivelestat: Another neutrophil elastase inhibitor with a different chemical structure.

Elafin: A naturally occurring inhibitor of neutrophil elastase.

Uniqueness of GW-311616: GW-311616 is unique due to its high potency, selectivity, and oral bioavailability. Unlike some other inhibitors, it has a long duration of action and is effective at low nanomolar concentrations. This makes it a valuable tool in both research and potential therapeutic applications .

属性

IUPAC Name |

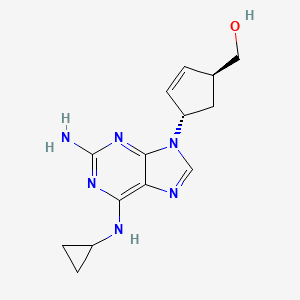

(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNKNUMSTIMSHQ-URZKGLGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198062-54-3 | |

| Record name | GW-311616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198062543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-311616 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8012V52PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)